![molecular formula C28H26S B14594763 Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- CAS No. 61623-69-6](/img/structure/B14594763.png)
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a thioether group and multiple methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the benzyl chloride, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thioetherized products.
Substitution: Substituted benzene derivatives.
科学的研究の応用
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Benzene, 1-methyl-4-(phenylmethyl)-: Similar structure but lacks the thioether group.
Benzene, 1,4-bis(phenylmethyl)-: Contains two phenylmethyl groups but no thioether linkage.
Benzene, 1,4-bis(methylthio)-: Contains two thioether groups but different substitution pattern.
Uniqueness
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- is unique due to the presence of both the thioether group and multiple methylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
61623-69-6 |
|---|---|
分子式 |
C28H26S |
分子量 |
394.6 g/mol |
IUPAC名 |
1-[bis(4-methylphenyl)-phenylmethyl]sulfanyl-2-methylbenzene |
InChI |
InChI=1S/C28H26S/c1-21-13-17-25(18-14-21)28(24-10-5-4-6-11-24,26-19-15-22(2)16-20-26)29-27-12-8-7-9-23(27)3/h4-20H,1-3H3 |
InChIキー |
MHFKGPIRRZIGQG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)SC4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


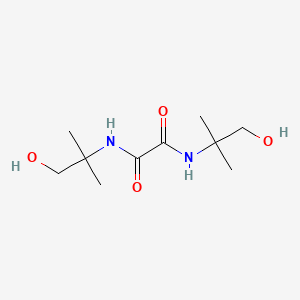
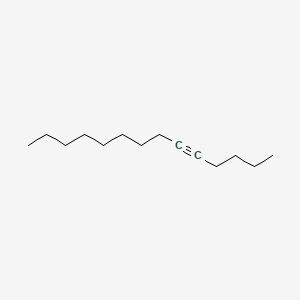

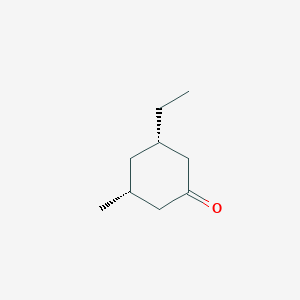
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
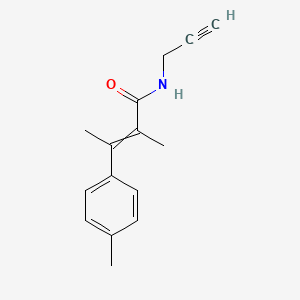
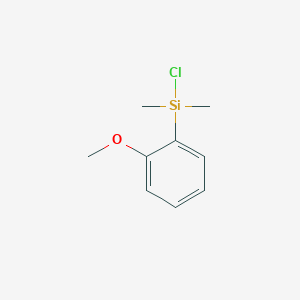
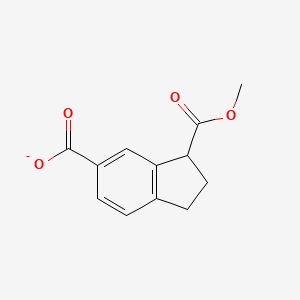
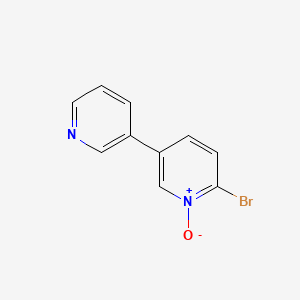
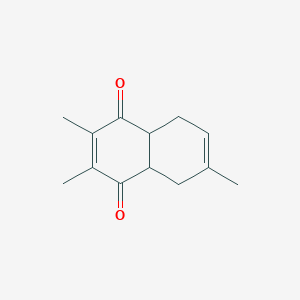
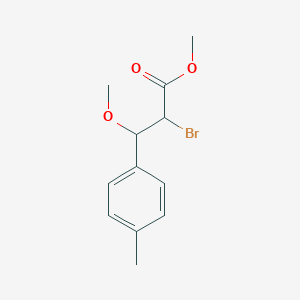
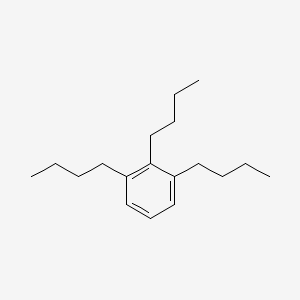
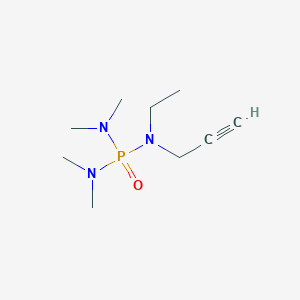
![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
